(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a benzo[d]thiazole core, a sulfamoyl group, and a triethoxybenzoyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group can be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the triethoxybenzoyl imino group: This step involves the condensation of 3,4,5-triethoxybenzoyl chloride with the benzo[d]thiazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzo[d]thiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group and the benzo[d]thiazole core play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The triethoxybenzoyl imino group may enhance the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.
Sulfamoyl-containing compounds: Molecules with sulfamoyl groups attached to various aromatic or heterocyclic cores.
Triethoxybenzoyl derivatives: Compounds featuring the triethoxybenzoyl group attached to different molecular frameworks.
Uniqueness
(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-[6-sulfamoyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8S2/c1-5-32-17-10-14(11-18(33-6-2)21(17)34-7-3)22(28)25-23-26(13-20(27)31-4)16-9-8-15(36(24,29)30)12-19(16)35-23/h8-12H,5-7,13H2,1-4H3,(H2,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMBOVVZRYVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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